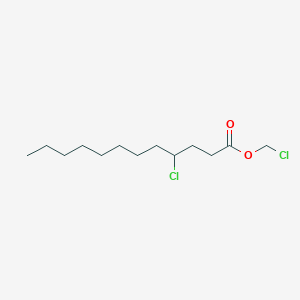

Chloromethyl 4-chlorododecanoate

Beschreibung

Eigenschaften

CAS-Nummer |

80419-00-7 |

|---|---|

Molekularformel |

C13H24Cl2O2 |

Molekulargewicht |

283.2 g/mol |

IUPAC-Name |

chloromethyl 4-chlorododecanoate |

InChI |

InChI=1S/C13H24Cl2O2/c1-2-3-4-5-6-7-8-12(15)9-10-13(16)17-11-14/h12H,2-11H2,1H3 |

InChI-Schlüssel |

ZXYVRYZSZYAFKI-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC(CCC(=O)OCCl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of Chloromethyl Chloroformate

Chloromethyl chloroformate (ClCOOCH2Cl), a key reagent for esterification, is synthesized via phosgenation of formaldehyde under anhydrous conditions. As detailed in French Patent FR2516075A1, gaseous formaldehyde is introduced into a reactor containing phosgene (COCl2) and catalysts such as substituted amides or tetra-n-butyl urea. The reaction proceeds at temperatures between −10°C and 60°C, with rigorous exclusion of water and hydrochloric acid to prevent side reactions. Post-synthesis, residual phosgene is removed via degassing, and the product is purified through vacuum distillation, yielding chloromethyl chloroformate at 42–73% efficiency. Nuclear magnetic resonance (NMR) analysis confirms product purity, with a characteristic singlet at δ 5.0 ppm corresponding to the chloromethyl group.

Esterification with 4-Chlorododecanoic Acid

The target ester is formed by reacting chloromethyl chloroformate with 4-chlorododecanoic acid in dichloroethane or dichloromethane. Drawing from methodologies in Chinese Patent CN107892681B, the acid is first converted to its sodium salt using bases like N,N-dimethylaniline, which also acts as a catalyst. The sodium salt subsequently undergoes nucleophilic acyl substitution with chloromethyl chloroformate, yielding Chloromethyl 4-chlorododecanoate and releasing carbon dioxide. Optimal conditions include temperatures of 0–20°C and reaction times of 2–8 hours, achieving yields comparable to analogous esterifications (30–65%).

Radical-Mediated Chlorination of Dodecanoic Acid Chloromethyl Ester

Preparation of Dodecanoic Acid Chloromethyl Ester

This intermediate is synthesized via esterification of dodecanoic acid with chloromethyl chloroformate, following protocols akin to Section 1.2. The use of N,N-dimethylaniline accelerates the reaction by stabilizing the acyl intermediate, with conversions exceeding 90% in dichloroethane.

Regioselective Chlorination at the 4-Position

Radical chlorination introduces the 4-chloro substituent using NCS and azobisisobutyronitrile (AIBN) as a radical initiator. As demonstrated in CN107892681B, the reaction occurs in dichloromethane at 50–150°C, with NCS serving as both chlorinating agent and mild oxidant. The mechanism involves hydrogen abstraction by chlorine radicals, generating a carbon-centered radical at the 4-position, which subsequently reacts with NCS to form the C–Cl bond. This method achieves 80–85% yields, significantly outperforming electrophilic chlorination routes.

Comparative Analysis of Synthetic Routes

The radical chlorination route offers higher efficiency and avoids phosgene, aligning with modern safety standards. However, direct esterification remains viable for laboratories equipped to handle gaseous reagents.

Catalytic Systems and Mechanistic Insights

Role of Substituted Ureas and Amides

In chloromethyl chloroformate synthesis, tetra-n-butyl urea enhances phosgene reactivity by forming zwitterionic intermediates, lowering the activation energy for formaldehyde insertion. Similarly, N,N-dimethylaniline in esterification reactions protonates the carbonyl oxygen, facilitating nucleophilic attack by the chloromethyl group.

Radical Initiation and Chain Propagation

AIBN decomposes thermally to generate nitrogen gas and cyanoalkyl radicals, which abstract hydrogen from the dodecanoate chain. The resulting carbon radical reacts with NCS, propagating the chain until termination by recombination or solvent quenching.

Analyse Chemischer Reaktionen

Types of Reactions

Chloromethyl 4-chlorododecanoate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted chloromethyl derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Chloromethyl 4-chlorododecanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

Biology: The compound can be used in the modification of biomolecules for studying biological processes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Wirkmechanismus

The mechanism of action of chloromethyl 4-chlorododecanoate involves its reactivity with nucleophiles due to the presence of the chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic sites in target molecules, facilitating the synthesis of complex structures. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Reactivity: The position of chlorine influences steric and electronic effects.

- Physical Properties : While all isomers share the same molecular weight (225.950 g/mol), differences in melting points, boiling points, and solubility are expected due to variations in molecular symmetry and intermolecular interactions.

Structural Analogs with Varying Ester Groups

Other chlorinated esters with similar molecular weights but distinct structural features include:

Comparative Analysis :

- Chlorine Substitution: Chloromethyl 4-chlorododecanoate has a single chlorine on the ester group, whereas analogs like 2,2-dichloroethyl undecanoate have two chlorines. Increased chlorine content may enhance electrophilicity and reactivity in nucleophilic substitution reactions but also raise toxicity concerns .

Comparison with Chlorinated Ethers (e.g., Bis(chloromethyl) Ether)

Critical Observations :

- Toxicity Profile: BCME and CMME are classified as carcinogens due to their ability to alkylate DNA, whereas Chloromethyl 4-chlorododecanoate’s toxicity data are absent in the provided evidence. However, its ester group may reduce volatility and inhalation risks compared to ethers .

- Applications: BCME and CMME are historically used in polymer production but restricted due to toxicity. Chloromethyl 4-chlorododecanoate’s larger size and lower volatility may make it safer for controlled industrial applications.

Research Findings and Data Gaps

- Carcinogenicity: No direct evidence links Chloromethyl 4-chlorododecanoate to carcinogenicity, unlike BCME and CMME .

- Synthetic Utility : The compound’s stability and reactivity warrant further studies for applications in green chemistry or biodegradable materials.

- Regulatory Status: Not listed in the NTP carcinogen database, which includes BCME and technical-grade CMME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.